2-Methyl-2,3-dihydro-1H-inden-2-amine

Description

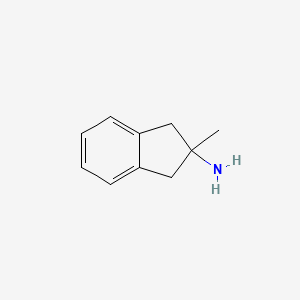

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-dihydroinden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-10(11)6-8-4-2-3-5-9(8)7-10/h2-5H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLUVPKKKNCNIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626262 | |

| Record name | 2-Methyl-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312753-94-9 | |

| Record name | 2-Methyl-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 2,3 Dihydro 1h Inden 2 Amine and Its Derivatives

Strategies for Indane Ring System Formation

The construction of the indane scaffold is a critical first step in the synthesis of 2-Methyl-2,3-dihydro-1H-inden-2-amine. Various cyclization strategies have been developed to efficiently form this bicyclic system, with Friedel-Crafts reactions and transition metal-catalyzed cyclocarbonylations being prominent approaches. These methods typically aim to produce substituted indanone intermediates, which can then be further elaborated to introduce the desired amine functionality at the 2-position.

Friedel-Crafts Alkylation and Acylation Approaches

Intramolecular Friedel-Crafts acylation is a classical and widely utilized method for the synthesis of 1-indanones, which are key precursors to 2-aminoindane derivatives. nih.govresearchgate.net This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides in the presence of a Lewis acid or protic acid catalyst. nih.govresearchgate.net The direct dehydrative cyclization of 3-arylpropionic acids is considered a more environmentally benign "one-step" process, as it produces water as the only byproduct. nih.gov However, this transformation often requires harsh reaction conditions, such as high temperatures. researchgate.netcapes.gov.br

Recent advancements have focused on the use of various catalysts to promote the intramolecular Friedel-Crafts acylation under milder conditions. For instance, niobium pentachloride (NbCl₅) has been shown to act as both a reagent to convert the carboxylic acid to its acyl chloride in situ and as a catalyst for the subsequent cyclization at room temperature. researchgate.net Similarly, lanthanide triflates, such as terbium(III) triflate (Tb(OTf)₃), have been employed to catalyze the cyclization of 3-arylpropionic acids at elevated temperatures. nih.govcapes.gov.br The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the desired 1-indanone.

| Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Phenylpropanoic acid | NbCl₅ | CH₂Cl₂ | Room Temp. | 85 | researchgate.net |

| 3-(4-Methoxyphenyl)propionic acid | Tb(OTf)₃ | o-Dichlorobenzene | 180 | 90 | nih.gov |

| 3-(p-Tolyl)propionic acid | Polyphosphoric acid | - | 100 | 95 | researchgate.net |

| 3-(4-Chlorophenyl)propionic acid | TfOH | - | 120 | 99 | nih.gov |

Cyclocarbonylation and Related Annulation Reactions

Transition metal-catalyzed cyclocarbonylation reactions provide an alternative and powerful route to indanone derivatives. These methods often exhibit high atom economy and can proceed under relatively mild conditions. Rhodium-catalyzed reactions, for example, have been successfully employed in the synthesis of indanones from various starting materials. iyte.edu.trrsc.org One such approach involves the rhodium-catalyzed reaction of alkynes with arylboroxines under a carbon monoxide atmosphere. iyte.edu.tr This method allows for the formation of substituted indanones, with the yields being influenced by the electronic properties of both the alkyne and the arylboroxine. iyte.edu.tr

Palladium-catalyzed carbonylative cyclization is another important strategy for the construction of the indanone ring system. This can involve the reaction of unsaturated aryl iodides with a carbon monoxide source in the presence of a palladium catalyst. These reactions can proceed via a cascade mechanism, leading to the formation of the bicyclic ketone in a single step. The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity in these palladium-catalyzed transformations.

| Substrate(s) | Catalyst | Ligand | Solvent | Conditions | Product | Yield (%) | Reference |

| Diphenylacetylene + Phenylboroxine | [Rh(CO)₂Cl]₂ | - | Dioxane | 1 atm CO, 100°C | 2,3-Diphenyl-1-indanone | 85 | iyte.edu.tr |

| 1-Phenyl-1-propyne + Phenylboroxine | [Rh(CO)₂Cl]₂ | - | Dioxane | 1 atm CO, 100°C | 2-Methyl-3-phenyl-1-indanone | 78 | iyte.edu.tr |

| α-Aroyl ketene (B1206846) dithioacetal + Diazo compound | [RhCp*Cl₂]₂ | - | DCE | 80°C | Substituted indanone | 92 | rsc.org |

Introduction and Modification of the Amine Functionality

Once the indanone scaffold is in place, the next critical step is the introduction of the amine group at the 2-position. This is typically achieved through reductive amination of a 2-indanone (B58226) precursor. Subsequent modifications, such as N-alkylation or derivatization via Schiff base formation, allow for the synthesis of a diverse range of 2-aminoindane derivatives.

Reductive Amination Protocols for Amine Incorporation

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.commdma.ch In the context of 2-Methyl-2,3-dihydro-1H-inden-2-amine synthesis, this involves the reaction of a 2-indanone derivative with an amine source, followed by reduction of the intermediate imine or enamine. A common approach is the reaction of 2-indanone with ammonia (B1221849) or an ammonium (B1175870) salt, followed by reduction with a suitable reducing agent. mdma.ch

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) being a particularly effective choice due to its ability to selectively reduce iminium ions in the presence of ketones. masterorganicchemistry.com Other reducing agents such as sodium borohydride (B1222165) (NaBH₄) can also be used, often in a stepwise manner where the imine is pre-formed before the addition of the reducing agent. organic-chemistry.org An alternative route to 2-aminoindane involves the formation of a 2-indanone oxime, which can then be reduced to the corresponding primary amine.

| Carbonyl Precursor | Amine Source | Reducing Agent | Solvent | Key Conditions | Product | Yield (%) | Reference |

| 2-Indanone | NH₄OAc | NaBH₃CN | Methanol | pH 6-7 | 2,3-Dihydro-1H-inden-2-amine | Not specified | masterorganicchemistry.com |

| Benzaldehyde (B42025) | Benzylamine | NaBH₄ | Methanol | Stepwise | N-Benzyl-1-phenylmethanamine | High | organic-chemistry.org |

| 2-Indanone | Hydroxylamine | H₂/Pd-C | Ethanol | Acidic | 2,3-Dihydro-1H-inden-2-amine | Not specified | mdma.ch |

N-Methylation Strategies and Related N-Alkylation

The N-methylation of primary or secondary amines is a common transformation in organic synthesis. The Eschweiler-Clarke reaction is a classical and efficient method for the methylation of amines using an excess of formic acid and formaldehyde (B43269). wikipedia.orgjk-sci.com This reaction proceeds via reductive amination, where formaldehyde reacts with the amine to form an iminium ion, which is then reduced by formic acid. wikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it avoids the formation of quaternary ammonium salts, stopping at the tertiary amine stage for primary amines. organic-chemistry.org Chiral amines can often be methylated without racemization under these conditions. wikipedia.org This method is directly applicable to the synthesis of N-methyl and N,N-dimethyl derivatives of 2-aminoindane.

| Amine Substrate | Reagents | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Primary or Secondary Amine | Formaldehyde, Formic Acid | Water or neat | ~100 | N-Methylated Amine | High | wikipedia.orgjk-sci.com |

| Norketamine | Formaldehyde, Formic Acid | Not specified | Not specified | Ketamine | Not specified | researchgate.net |

Derivatization via Schiff Base Formation and Subsequent Reduction

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov This reaction is typically reversible and can be catalyzed by either acid or base. In the context of 2-aminoindane derivatives, reaction with an aromatic aldehyde such as benzaldehyde would yield the corresponding N-benzylidene-2-aminoindane.

The resulting Schiff base can then be reduced to the corresponding secondary amine. A variety of reducing agents can be employed for this purpose, with sodium borohydride (NaBH₄) being a common and effective choice. nih.gov This two-step sequence of Schiff base formation followed by reduction provides a versatile method for the introduction of a wide range of substituents onto the nitrogen atom of the 2-aminoindane core.

| Amine | Carbonyl Compound | Condensation Conditions | Reducing Agent | Reduction Conditions | Product | Reference |

| 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine | Substituted Benzaldehydes | Piperidine, MWI, 160°C | - | - | N-Benzylidene derivatives | nih.gov |

| 2-Imino coumarins | - | - | NaBH₄ | Methanol, 0°C | 2-Amino-3H-chromene-3-carbonitriles | nih.gov |

Stereoselective Synthesis of Chiral 2-Methyl-2,3-dihydro-1H-inden-2-amine Analogues

The creation of the chiral quaternary center in 2-Methyl-2,3-dihydro-1H-inden-2-amine analogues requires sophisticated asymmetric synthesis techniques. These methods are designed to control the three-dimensional arrangement of atoms, leading to the desired enantiomerically pure or enriched products.

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines. This method typically involves the enantioselective reduction of a prochiral imine or enamine precursor using a chiral transition metal catalyst. For the synthesis of chiral 2-methyl-2-aminoindane analogues, a common strategy is the asymmetric reductive amination of a corresponding ketone, such as 2-methyl-2,3-dihydro-1H-inden-1-one.

The process involves two key steps:

Imine Formation: The ketone precursor reacts with an amine source (e.g., ammonia or a protected amine) to form a prochiral imine in situ.

Asymmetric Hydrogenation: The C=N double bond of the imine is hydrogenated in the presence of a chiral catalyst, typically based on rhodium, iridium, or ruthenium, complexed with chiral phosphine (B1218219) ligands like BINAP.

The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. For instance, Ru(OAc)₂{(S)-binap} has been successfully used in the direct asymmetric reductive amination of various ketones with high enantiomeric excess (ee). nih.gov The steric and electronic properties of the chiral ligand create a chiral environment around the metal center, which directs the hydrogen delivery to one face of the imine, yielding the desired amine enantiomer.

Table 1: Representative Catalysts in Asymmetric Reductive Amination This table is interactive. You can sort and filter the data.

| Catalyst Type | Chiral Ligand Example | Metal | Typical Substrate | Reported Enantioselectivity (ee) |

|---|---|---|---|---|

| Ruthenium-based | (S)-BINAP | Ru | Ketones, β-Keto Esters | 94% to >99% |

| Iridium-based | Chiral Spiro Ligands | Ir | α-Amino Ketones | Up to 99.9% |

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For synthesizing α,α-disubstituted amines like 2-methyl-2-aminoindane, auxiliaries such as Evans oxazolidinones or pseudoephedrine amides are particularly effective. santiago-lab.comnih.gov The general procedure involves:

Attachment: A carboxylic acid precursor is coupled to the chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) to form a chiral imide. santiago-lab.com

Diastereoselective Alkylation: The α-proton is removed with a strong base (e.g., LDA) to form a chiral enolate. This enolate then reacts with an electrophile (e.g., a methyl halide). The bulky substituent on the auxiliary blocks one face of the enolate, forcing the electrophile to attack from the opposite face, thus creating a new stereocenter with high diastereoselectivity. wikipedia.orgharvard.edu To create the quaternary center of the target molecule, a sequential alkylation strategy would be employed.

Cleavage: The chiral auxiliary is cleaved from the product, for example, through hydrolysis or reduction, to yield the final chiral amine or a precursor like a carboxylic acid or alcohol. nih.gov

Research has demonstrated that pseudoephenamine, a derivative of pseudoephedrine, is a highly effective chiral auxiliary for the alkylative construction of quaternary carbon centers, often providing superior diastereoselectivities. nih.gov

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing enantiopure compounds. Enzymes operate under mild conditions and exhibit remarkable stereoselectivity. Two primary biocatalytic strategies are applicable for the synthesis of chiral 2-methyl-2-aminoindane: kinetic resolution and asymmetric synthesis.

Kinetic Resolution: This approach starts with a racemic mixture of the amine. An enzyme, such as a lipase (B570770) or protease (e.g., subtilisin), is used to selectively catalyze a reaction on one of the enantiomers. For example, in the presence of an acyl donor, the enzyme will acylate one enantiomer much faster than the other. The resulting mixture of the acylated amine and the unreacted amine can then be easily separated. This method has been successfully applied to the resolution of racemic 1-aminoindan, a close structural analogue.

Asymmetric Synthesis: A more atom-economical approach is the direct asymmetric synthesis from a prochiral precursor. Imine reductases (IREDs) and certain transaminases (TAs) can catalyze the asymmetric reductive amination of ketones. Starting from 2-methyl-2,3-dihydro-1H-inden-1-one, a stereoselective transaminase could transfer an amino group from an amine donor (like isopropylamine) directly to the ketone, producing the (S)- or (R)-amine with very high enantiomeric purity. researchgate.net

Cascade catalysis, where multiple chemical transformations occur sequentially in a single pot, provides an efficient route to complex molecules with multiple stereocenters. For the synthesis of fused indane derivatives, an amine-N-heterocyclic carbene (NHC) cascade catalysis has been developed.

This strategy can involve an initial aminocatalytic asymmetric Diels-Alder reaction between a dienal and an indenone. The resulting fused indane product, containing several newly formed chiral centers, can then undergo a subsequent NHC-mediated reaction, such as a benzoin (B196080) condensation, all within the same reaction vessel. This approach allows for the rapid construction of highly complex, polycyclic indane skeletons with excellent control over the stereochemistry of multiple centers.

The chiral indane scaffold itself is a valuable "privileged structure" in the design of chiral catalysts and ligands for asymmetric synthesis. Chiral aminoindanes, derived from natural sources or prepared through resolution, can be converted into ligands for transition metals or used as organocatalysts.

For example, a series of indane-based chiral amino aryl chalcogenide catalysts have been developed. These catalysts are effective in promoting various asymmetric electrophilic reactions of alkenes and alkynes. The rigid indane backbone provides a well-defined chiral environment, while modifications to the amino and aryl chalcogenide groups allow for fine-tuning of the catalyst's steric and electronic properties to optimize reactivity and enantioselectivity.

Synthesis of Substituted 2-Methyl-2,3-dihydro-1H-inden-2-amine Derivatives

The synthesis of substituted derivatives of 2-methyl-2,3-dihydro-1H-inden-2-amine allows for the exploration of structure-activity relationships. Substitutions can be made on the aromatic ring or at the amine nitrogen.

Aromatic Ring Substitution: Substitution on the benzene (B151609) ring is typically achieved through electrophilic aromatic substitution (EAS). masterorganicchemistry.com The amino group in the parent compound is a strongly activating, ortho, para-directing group. libretexts.org However, its high reactivity can lead to side reactions like oxidation or polysubstitution. To achieve selective substitution, the amine is usually protected as a less activating amide (e.g., an acetamide). This allows for controlled electrophilic reactions such as:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid to install bromine atoms, typically at the 5-position.

Nitration: Using nitric acid and sulfuric acid to introduce a nitro group, which can later be reduced to an amino group.

N-Substitution: The primary amine can be converted into secondary or tertiary amines. Direct alkylation with alkyl halides can be problematic due to over-alkylation, where the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a mixture of products. masterorganicchemistry.com More controlled methods include:

Reductive Amination: The primary amine is reacted with an aldehyde or ketone (e.g., formaldehyde for N-methylation) to form an imine or enamine, which is then reduced in situ with a reducing agent like sodium borohydride.

Acylation-Reduction: The amine is first acylated with an acyl chloride or anhydride. The resulting amide is then reduced to the corresponding alkylated amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Table 2: Common Substituents on the 2-Aminoindane Scaffold This table is interactive. You can sort and filter the data.

| Position of Substitution | Substituent Group | Common Name/Abbreviation |

|---|---|---|

| 5-position | Iodo | 5-IAI |

| 5-position | Methoxy | 5-MeO-AI |

| 5,6-positions | Methylenedioxy | MDAI |

| 5-position, 6-position | Methoxy, Methyl | MMAI |

Regioselective Functionalization of the Aromatic Nucleus

The benzene ring of the indane system is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of a wide range of functional groups. The position of substitution is directed by the activating and steric effects of the substituents on the ring. In the case of N-protected 2-Methyl-2,3-dihydro-1H-inden-2-amine, the alkyl group of the cyclopentane (B165970) ring and the protected amino group influence the regioselectivity of these reactions.

Electrophilic substitution reactions on the aromatic ring of N-acyl-2-aminoindane derivatives typically occur at the C-5 and C-6 positions. The directing influence of the fused cyclopentyl ring and the activating, though sterically hindering, N-acyl group generally favors substitution at these positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Friedel-Crafts Acylation: A key method for introducing a keto group onto the aromatic ring is the Friedel-Crafts acylation. For instance, the reaction of N-protected 2-aminoindane with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, leads to the formation of acylated derivatives. While specific studies on 2-Methyl-2,3-dihydro-1H-inden-2-amine are not extensively documented, analogous reactions on 2-aminoindane suggest that acylation would preferentially occur at the 5- or 6-position. The amino group must be protected, for example as an amide, to prevent it from reacting with the Lewis acid.

Halogenation: The introduction of halogen atoms onto the aromatic ring can be achieved through electrophilic halogenation. Reagents such as bromine in acetic acid or N-bromosuccinimide (NBS) can be used. The regioselectivity is again directed by the existing substituents, with halogenation expected to occur at positions activated by the alkyl portion of the indane structure. Enzymatic halogenation presents a green alternative for the regioselective halogenation of aromatic compounds. acs.org

Below is a table summarizing representative electrophilic aromatic substitution reactions on N-protected 2-aminoindane derivatives, which serve as a model for the reactivity of 2-Methyl-2,3-dihydro-1H-inden-2-amine.

| Reaction |

Modification at the Cyclopentane Moiety

Modifications to the cyclopentane ring of 2-Methyl-2,3-dihydro-1H-inden-2-amine are less common than aromatic functionalization but offer a route to structurally diverse molecules. These transformations can include oxidation of the benzylic positions and, in more complex scenarios, ring-opening or expansion reactions.

Oxidation: The benzylic methylene (B1212753) groups at the C-1 and C-3 positions of the indane scaffold are susceptible to oxidation. Strong oxidizing agents can lead to the formation of indanone derivatives. For example, oxidation of the cyclopentane ring in indane derivatives can be achieved using reagents like chromium trioxide or potassium permanganate. The presence of the methyl group at the C-2 position may influence the reactivity and stability of the resulting ketone.

Ring Expansion: While not a direct modification of the existing ring, ring expansion strategies starting from related cyclobutanone (B123998) precursors can be a synthetic route to cyclopentane derivatives. For instance, ring expansion of cyclobutanones to cyclopentanones can be achieved via α-lithioalkyl aryl sulfoxides and selenoxides.

The following table outlines potential modifications at the cyclopentane moiety based on general reactions of indane and cyclopentane systems.

| Reaction Type |

Preparation of Indene Amino Acid Derivatives

The synthesis of amino acids with constrained cyclic structures is of significant interest in medicinal chemistry for their ability to induce specific secondary structures in peptides. The indane framework provides a rigid scaffold for the synthesis of unique amino acid derivatives.

A practical method for the preparation of 2-aminoindane-2-carboxylic acid involves the dialkylation of a nucleophilic glycine (B1666218) equivalent. nih.govacs.org A Ni(II) complex of a glycine Schiff base can be monoalkylated with o-dibromoxylylene under phase-transfer conditions. nih.govacs.org Subsequent intramolecular cyclization under basic conditions yields the indane ring system. nih.govacs.org Finally, acidic workup decomposes the complex to afford the desired 2-aminoindane-2-carboxylic acid. nih.govacs.org This methodology can be adapted for the synthesis of 2-Methyl-2,3-dihydro-1H-inden-2-carboxylic acid by starting with an alanine-derived Schiff base instead of a glycine-derived one.

Furthermore, β-amino acids can be synthesized through various methods, including the conjugate addition of amines to α,β-unsaturated esters. nih.gov While direct conversion of 2-Methyl-2,3-dihydro-1H-inden-2-amine to a β-amino acid is not straightforward, it can serve as a precursor for more complex structures that incorporate a β-amino acid motif.

The table below details a plausible synthetic sequence for the preparation of 2-Methyl-2,3-dihydro-1H-inden-2-carboxylic acid based on established methods for the unsubstituted analog. nih.govacs.org

| Step |

Structure Activity Relationship Sar and Mechanistic Elucidation of 2 Methyl 2,3 Dihydro 1h Inden 2 Amine Analogues

Influence of Stereochemistry on Biological Activity and Selectivity

Stereochemistry is a critical factor that can profoundly influence the biological activity, including target binding, metabolism, and distribution of chiral compounds. mdpi.com In the context of ligands for monoamine transporters (MATs), stereoselectivity is a well-documented phenomenon. mdpi.com While the parent compound 2-aminoindane and the titular 2-Methyl-2,3-dihydro-1H-inden-2-amine are achiral, the introduction of chiral centers into 2-aminoindane analogues can lead to significant differences in their interactions with MATs.

Research on related chiral phenylethylamine derivatives demonstrates the varying stereochemical preferences of the different transporters. For instance, the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT) preferentially transport the (S)-enantiomer of norepinephrine, whereas the serotonin (B10506) transporter (SERT) shows a preference for the (R)-enantiomer. mdpi.com Conversely, for epinephrine, NET and DAT exhibit higher transport rates for the (R)-enantiomer, while SERT favors the (S)-enantiomer. mdpi.com In another example, for the compound 3,4-methylenedioxy-N-methylamphetamine (MDMA), all three monoamine transporters display highly selective transport of the (R)-enantiomer. mdpi.com

Although specific stereoisomer data for many 2-aminoindane analogues is not extensively detailed in the literature, the established principles of stereoselectivity at MATs suggest that the spatial arrangement of substituents in chiral analogues would be a key determinant of their potency and selectivity. This highlights that while the basic 2-aminoindane scaffold provides a foundational structure, the introduction of chirality through substitution is a vital strategy for tuning the pharmacological properties of these molecules. mdpi.com

Impact of Substituent Pattern on Pharmacological Profile and Potency

The pharmacological profile of 2-aminoindane analogues is highly sensitive to the pattern of substitution on both the aromatic ring and the amino group. These modifications can dramatically alter the potency and selectivity of the compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. nih.govnih.gov

The unsubstituted parent compound, 2-aminoindane (2-AI), acts as a selective substrate for catecholamine transporters, showing potent releasing activity at NET and DAT, with negligible action at SERT. nih.gov This profile is similar to that of (+)-amphetamine. nih.gov However, the addition of substituents to the indane ring system fundamentally shifts this selectivity.

Ring Substitution: The introduction of substituents on the aromatic ring generally increases potency at SERT while concurrently reducing potency at DAT and NET. nih.govnih.gov

5,6-Methylenedioxy-2-aminoindane (B1208349) (MDAI): This analogue is a moderately selective releaser via SERT and NET, with effects on DAT that are about ten times weaker. nih.govresearchgate.net Its profile of increasing serotonin release is similar to that of MDMA. nih.gov

5-Methoxy-2-aminoindane (5-MeO-AI): This compound displays a degree of selectivity for SERT, with a 6-fold lower potency at NET and a 20-fold lower potency at DAT. nih.govnih.govresearchgate.net

5-Methoxy-6-methyl-2-aminoindane (MMAI): MMAI is a highly selective SERT releaser, demonstrating a potency at NET and DAT that is 100-fold lower. nih.govnih.govresearchgate.net

N-Alkylation: Modification of the amino group also impacts activity.

N-methyl-2-aminoindane (NM2AI): This compound acts as a selective norepinephrine transporter inhibitor and releaser. researchgate.net Its primary active metabolite in mice is 2-aminoindane (2-AI). nih.gov

The following table summarizes the monoamine releasing potency (EC₅₀ values) of several key 2-aminoindane analogues.

| Compound | DAT EC₅₀ (nM) | NET EC₅₀ (nM) | SERT EC₅₀ (nM) | Selectivity Profile |

| 2-Aminoindane (2-AI) | 439 | 86 | >10,000 | NET/DAT Selective nih.gov |

| MDAI | 1250 | 234 | 128 | SERT/NET Selective nih.gov |

| 5-MeO-AI | 2077 | 623 | 102 | SERT Selective nih.gov |

| MMAI | >10,000 | >10,000 | 106 | Highly SERT Selective nih.gov |

EC₅₀ values represent the concentration required to elicit 50% of the maximal releasing effect in synaptosome assays. Data sourced from Halberstadt et al., 2019. nih.gov

Ligand-Target Binding Interactions with Receptors and Enzymes

The primary molecular targets for 2-aminoindane analogues are the plasma membrane monoamine transporters (MATs). nih.govnih.gov These compounds act as transporter substrates, meaning they are transported into the presynaptic neuron and induce a conformational change in the transporter that results in the reverse transport, or efflux, of monoamine neurotransmitters from the cytoplasm into the synapse. wikipedia.org

In addition to their primary action on MATs, some 2-aminoindane analogues demonstrate affinity for other receptors. Comprehensive binding studies have shown that these compounds can interact with α₂-adrenergic receptor subtypes. nih.govnih.gov The parent compound, 2-AI, has a particularly high affinity for the α₂c receptor subtype (Ki = 41 nM) and moderate affinity for the α₂ₐ (Ki = 134 nM) and α₂ₑ (Ki = 211 nM) subtypes. nih.govnih.govresearchgate.net Ring substitutions tend to reduce this affinity; for example, 5-methoxy substitution, as seen in 5-MeO-AI and MMAI, lowers the affinity for α₂ receptors. nih.gov Furthermore, these 5-methoxy substituted analogues also show moderate affinity for 5-HT₁ₐ and 5-HT₂ₑ receptors. nih.govnih.gov

Molecular modeling and mutagenesis studies of MATs have provided insights into the specific ligand-target interactions. A common binding mode for monoamine substrates involves an ionic interaction between the protonated amine group of the ligand and a highly conserved aspartate residue within the transporter's central binding site (Asp98 in SERT). nih.govresearchgate.net Docking studies of native substrates have identified other key amino acid residues involved in binding, such as Tyr95 in SERT and Asp75, Phe72, Tyr152, and Phe317 in NET, which contribute to the stabilization of the ligand in the binding pocket. acs.org The rigid structure of the 2-aminoindane scaffold, along with its specific substituents, would engage with these and other residues, determining the compound's binding affinity and selectivity across the different transporters.

Elucidation of Molecular Signaling Pathways and Biochemical Mechanisms

The fundamental biochemical mechanism of 2-aminoindane analogues is the induction of non-exocytotic monoamine release. wikipedia.org By acting as substrates for MATs, they reverse the normal direction of transport, leading to a significant increase in the extracellular concentrations of dopamine, norepinephrine, and/or serotonin. wikipedia.org This efflux is a complex process that is understood to depend on several intracellular changes, including elevations in sodium (Na⁺) and calcium (Ca²⁺) ion concentrations and the activation of protein kinases such as protein kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinase II alpha (CaMKIIα). wikipedia.org Some analogues may also act on the vesicular monoamine transporter 2 (VMAT2), causing the release of neurotransmitters from synaptic vesicles into the cytoplasm, further increasing the pool available for efflux. wikipedia.orgmdpi.com

The elevated synaptic concentrations of monoamines lead to enhanced activation of their respective postsynaptic and presynaptic receptors. nih.gov These receptors are predominantly G-protein coupled receptors (GPCRs). nih.gov For example, dopamine receptors are categorized into D₁-like (D₁ and D₅), which couple to stimulatory G-proteins (Gαₛ/ₒₗf), and D₂-like (D₂, D₃, and D₄), which couple to inhibitory G-proteins (Gαᵢ/ₒ). nih.gov Activation of these receptors initiates downstream intracellular signaling cascades that modulate a vast array of neurophysiological processes, including mood, cognition, and motor control. nih.gov Therefore, the pharmacological effects of 2-aminoindane analogues are a direct consequence of their ability to amplify endogenous monoaminergic signaling through transporter-mediated neurotransmitter release.

Compound Names Table

| Abbreviation / Common Name | Chemical Name |

| 2-Methyl-2,3-dihydro-1H-inden-2-amine | 2-Methyl-2,3-dihydro-1H-inden-2-amine |

| 2-AI | 2,3-Dihydro-1H-inden-2-amine (2-Aminoindane) |

| MDAI | 5,6-Methylenedioxy-2,3-dihydro-1H-inden-2-amine (5,6-Methylenedioxy-2-aminoindane) |

| 5-MeO-AI / MEAI | 5-Methoxy-2,3-dihydro-1H-inden-2-amine (5-Methoxy-2-aminoindane) |

| MMAI | 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine (5-Methoxy-6-methyl-2-aminoindane) |

| NM2AI | N-Methyl-2,3-dihydro-1H-inden-2-amine (N-Methyl-2-aminoindane) |

| MDMA | 3,4-Methylenedioxymethamphetamine |

| (+)-Amphetamine | (2S)-1-Phenylpropan-2-amine |

| Norepinephrine | (R)-4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol |

| Epinephrine | (R)-4-(1-Hydroxy-2-(methylamino)ethyl)benzene-1,2-diol |

| Dopamine | 4-(2-Aminoethyl)benzene-1,2-diol |

| Serotonin (5-HT) | 3-(2-Aminoethyl)-1H-indol-5-ol |

Computational Chemistry and Molecular Modeling Studies on 2 Methyl 2,3 Dihydro 1h Inden 2 Amine

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. wikipedia.org This technique is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule at the active site of a target protein. wikipedia.orgnih.gov

For 2-Methyl-2,3-dihydro-1H-inden-2-amine, molecular docking simulations would be employed to screen its potential against a library of biological targets. The process involves preparing the three-dimensional structure of the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein. wikipedia.org A scoring function is used to estimate the binding affinity for each pose, typically expressed as a binding energy value. nih.gov Lower binding energies generally indicate a more stable protein-ligand complex. nih.gov

The results of such simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. This information is crucial for understanding the mechanism of action and for guiding the chemical modification of the ligand to improve its potency and selectivity. patsnap.com

Table 1: Hypothetical Molecular Docking Results for 2-Methyl-2,3-dihydro-1H-inden-2-amine with Various Receptors

| Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Receptor A | -8.5 | TYR-84, PHE-290 | Hydrogen Bond, Pi-Pi Stacking |

| Receptor B | -7.2 | LEU-112, VAL-198 | Hydrophobic Interaction |

| Receptor C | -6.9 | ASP-121, SER-125 | Hydrogen Bond, Electrostatic |

| Receptor D | -5.4 | GLY-50, ALA-51 | Van der Waals Forces |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. tandfonline.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the ligand and protein and the stability of their interaction. nih.gov

Following a promising result from molecular docking, an MD simulation would be initiated for the 2-Methyl-2,3-dihydro-1H-inden-2-amine-protein complex. nih.gov The system is typically solvated in a water box with ions to mimic physiological conditions. The simulation is run for a sufficient time, often on the order of nanoseconds to microseconds, to observe significant conformational changes. acs.org

Analysis of the MD trajectory can reveal the stability of the initial binding pose predicted by docking. Parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. nih.gov Furthermore, MD simulations can provide a more accurate estimation of the binding free energy. tandfonline.com

Table 2: Illustrative Molecular Dynamics Simulation Parameters for the 2-Methyl-2,3-dihydro-1H-inden-2-amine-Receptor A Complex

| Parameter | Value | Description |

| Simulation Time | 100 ns | The total duration of the simulation. |

| Average RMSD (Ligand) | 1.2 Å | Indicates the stability of the ligand's position in the binding site. |

| Average RMSF (Binding Site Residues) | 0.8 Å | Shows minor fluctuations, suggesting a stable binding pocket. |

| Number of Intermolecular H-Bonds | 2-3 | The range of stable hydrogen bonds observed during the simulation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. neovarsity.orgnumberanalytics.com QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined activities. jocpr.com

To apply QSAR to 2-Methyl-2,3-dihydro-1H-inden-2-amine, a dataset of structurally similar compounds with known biological activities against a specific target would be required. A variety of molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. neovarsity.org

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds, including novel derivatives of 2-Methyl-2,3-dihydro-1H-inden-2-amine. creative-biostructure.com This allows for the prioritization of compounds for synthesis and experimental testing, thereby saving time and resources in the drug discovery process. patsnap.com

Table 3: Example of a QSAR Model for a Series of Analogs

| Compound | LogP (Descriptor 1) | Molar Refractivity (Descriptor 2) | Experimental pIC50 | Predicted pIC50 |

| Analog 1 | 2.5 | 60 | 7.2 | 7.1 |

| Analog 2 | 2.8 | 65 | 7.5 | 7.4 |

| Analog 3 | 2.2 | 58 | 6.9 | 7.0 |

| 2-Methyl-2,3-dihydro-1H-inden-2-amine | 2.4 | 55 | - | 6.8 |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

The success of a drug candidate is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov In silico ADME prediction models are used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. nih.govresearchgate.net These models use the chemical structure of a compound to predict various ADME-related parameters. cambridge.org

For 2-Methyl-2,3-dihydro-1H-inden-2-amine, a range of ADME properties can be computationally estimated. These include physicochemical properties like lipophilicity (logP) and aqueous solubility (logS), which influence absorption. cambridge.org Pharmacokinetic parameters such as human intestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes (which are crucial for metabolism) can also be predicted. nih.gov These predictions help in assessing the drug-likeness of the compound and identifying potential liabilities early on. researchgate.net

Table 4: Predicted ADME Properties of 2-Methyl-2,3-dihydro-1H-inden-2-amine

| ADME Property | Predicted Value | Interpretation |

| Aqueous Solubility (logS) | -2.5 | Moderately soluble |

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeation | Yes | Likely to cross the BBB |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Advanced Research Applications and Future Directions for 2 Methyl 2,3 Dihydro 1h Inden 2 Amine

Design and Synthesis of Novel Hybrid Scaffolds Incorporating the Indane Amine Moiety

The principle of molecular hybridization, which involves the covalent linking of two or more pharmacophoric units, is a powerful strategy in modern medicinal chemistry to design multi-target ligands or to enhance the pharmacological profile of a lead compound. The 2-Methyl-2,3-dihydro-1H-inden-2-amine moiety serves as a promising anchor for the creation of novel hybrid scaffolds.

The design of such hybrids can be approached through several methodologies. One common technique is the use of linkers to connect the indane amine core to another bioactive molecule. The nature and length of the linker are critical and can be systematically varied to optimize the spatial orientation and pharmacokinetic properties of the resulting hybrid. For instance, linking the 2-aminoindane scaffold to moieties known to interact with other CNS targets, such as serotonin (B10506) or dopamine (B1211576) receptors, could yield compounds with a dual mode of action, potentially offering enhanced efficacy in complex psychiatric disorders like depression or schizophrenia.

Another sophisticated approach is scaffold hopping, where the core structure of a known drug is replaced with a bioisosteric equivalent to generate novel chemical entities with potentially improved properties. nih.govnih.gov For example, the indane ring system of 2-Methyl-2,3-dihydro-1H-inden-2-amine could be envisioned as a replacement for the core of existing drugs, aiming to improve brain penetrability, metabolic stability, or to escape patent protection of established medicines. The synthesis of these hybrid molecules often involves multi-step organic reactions, starting from commercially available precursors. researchgate.net The development of efficient and scalable synthetic routes is a crucial aspect of this research, enabling the generation of a diverse library of hybrid compounds for biological evaluation. nih.gov

Strategies for Lead Optimization and Rational Drug Design

Once a lead compound with a desired biological activity is identified, the process of lead optimization is initiated to refine its properties into a viable drug candidate. For 2-Methyl-2,3-dihydro-1H-inden-2-amine and its derivatives, rational drug design principles are paramount. These strategies are heavily reliant on understanding the structure-activity relationships (SAR) of the compound class. sci-hub.senih.gov

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are instrumental in predicting how structural modifications might influence the binding affinity and selectivity of the compound for its biological target. nih.gov For instance, if the primary target is a monoamine transporter, docking studies can reveal key interactions within the binding pocket, guiding the design of new analogues with enhanced potency.

Key structural modifications in the lead optimization of aminoindane derivatives often involve:

N-Substitution: Altering the substituent on the amine group can significantly impact pharmacological activity. For example, N-methylation of 2-aminoindane to form N-methyl-2-aminoindane (NM2AI) alters its selectivity profile at monoamine transporters. wikipedia.org

Ring Substitution: The introduction of various substituents (e.g., methoxy, iodo) on the aromatic ring of the indane nucleus can modulate potency and selectivity for different transporters and receptors. nih.govnih.gov

Conformational Constraint: The rigid structure of the indane ring itself is a form of conformational constraint, which can be beneficial for receptor binding. Further modifications to this ring system can be explored to fine-tune the compound's conformational preferences.

The iterative cycle of design, synthesis, and biological testing is central to lead optimization, with the ultimate goal of identifying a candidate with an optimal balance of potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. sci-hub.se

Investigation of Analogues for Enhanced Target Specificity and Efficacy

The therapeutic success of a drug is often contingent on its ability to interact with its intended target with high specificity, thereby minimizing off-target effects and associated side effects. The investigation of analogues of 2-Methyl-2,3-dihydro-1H-inden-2-amine is a critical step towards achieving this goal. By systematically modifying its chemical structure, researchers can explore how these changes influence its interaction with various biological targets, particularly monoamine transporters such as the norepinephrine (B1679862) transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). wikipedia.org

N-methylation of 2-aminoindane to yield N-methyl-2-aminoindane (NM2AI), a close analogue of the title compound, has been shown to act as a selective norepinephrine releasing agent. wikipedia.org This is in contrast to the parent compound, 2-aminoindane (2-AI), which is a selective substrate for both NET and DAT. nih.govnih.govwikipedia.org Further modifications, such as the introduction of substituents on the aromatic ring, can dramatically shift the selectivity profile. For example, the addition of a 5-methoxy group to 2-aminoindane increases its potency for serotonin release, while the 5,6-methylenedioxy derivative (MDAI) is a moderately selective serotonin and norepinephrine releaser. nih.govnih.gov

These structure-activity relationships provide a roadmap for designing analogues with tailored pharmacological profiles. For instance, enhancing selectivity for a specific transporter could be beneficial for treating certain disorders. A selective serotonin releasing agent might be a candidate for a novel antidepressant, while a selective norepinephrine reuptake inhibitor could be explored for attention-deficit/hyperactivity disorder (ADHD). The data gathered from these investigations are crucial for building a comprehensive understanding of how subtle structural changes can lead to significant differences in biological activity.

Table 1: In Vitro Activity of 2-Aminoindane Analogues at Monoamine Transporters

| Compound | Target | IC50 (nM) | Ki (nM) | Reference |

|---|---|---|---|---|

| 2-Aminoindane (2-AI) | NET | 86 | - | nih.gov |

| DAT | 439 | - | nih.gov | |

| SERT | >10,000 | - | nih.gov | |

| N-Methyl-2-aminoindane (NM2AI) | NET | 2400 | - | wikipedia.org |

| 5-Methoxy-2-aminoindane (5-MeO-AI) | SERT | - | - | nih.govnih.gov |

| 5,6-Methylenedioxy-2-aminoindane (B1208349) (MDAI) | SERT | - | - | nih.govnih.gov |

Data represents EC50 values for monoamine release assays for 2-AI and IC50 for reuptake inhibition for NM2AI. Full data for all compounds across all assays is not consistently available in the cited literature.

Table 2: Binding Affinities of 2-Aminoindane Analogues at Adrenergic and Serotonin Receptors

| Compound | Receptor | Ki (nM) | Reference |

|---|---|---|---|

| 2-Aminoindane (2-AI) | α2A-Adrenergic | 134 | nih.gov |

| α2B-Adrenergic | 211 | nih.gov | |

| α2C-Adrenergic | 41 | nih.gov | |

| N-Methyl-2-aminoindane (NM2AI) | α2A-Adrenergic | 490 | wikipedia.org |

| 5-HT1A | 3600 | wikipedia.org | |

| 5-HT2A | 5400 | wikipedia.org | |

| 5-Methoxy-2-aminoindane (5-MeO-AI) | 5-HT1A | - | nih.gov |

| 5-HT2B | - | nih.gov |

A dash (-) indicates that while affinity was noted, specific Ki values were not provided in the primary search results.

Exploration of Therapeutic Potential in Emerging Disease Areas and New Biological Targets

While the primary focus for aminoindane derivatives has historically been on their interaction with monoamine transporters for applications in psychiatric disorders, the unique structural and pharmacological properties of 2-Methyl-2,3-dihydro-1H-inden-2-amine and its analogues suggest potential for therapeutic intervention in a broader range of diseases.

Neurodegenerative Disorders: The role of monoaminergic systems in the pathophysiology of neurodegenerative diseases such as Parkinson's and Alzheimer's disease is well-established. Compounds that can modulate these systems may offer symptomatic relief or even disease-modifying effects. The development of aminoindane derivatives was initially explored in the context of anti-Parkinsonian drugs. wikipedia.orgnih.govacs.org Further investigation into the neuroprotective properties of 2-Methyl-2,3-dihydro-1H-inden-2-amine analogues is a promising avenue of research.

Metabolic Disorders: Recent studies have highlighted unexpected roles for centrally-acting compounds in regulating metabolism. For instance, 5-methoxy-2-aminoindane (MEAI) has been shown to reverse diet-induced obesity and improve metabolic parameters in animal models. usdoj.gov This suggests that compounds from the 2-aminoindane class could be explored for their potential in treating obesity and related metabolic conditions. The mechanism of action in this context may involve modulation of appetite control centers in the brain or direct effects on peripheral metabolic tissues.

New Biological Targets: The search for novel biological targets for 2-Methyl-2,3-dihydro-1H-inden-2-amine is an exciting frontier. High-throughput screening of this compound against a broad panel of receptors, enzymes, and ion channels could uncover previously unknown biological activities. For example, some aminoindane derivatives have shown affinity for sigma receptors and other CNS targets, suggesting a wider polypharmacology than initially appreciated. researchgate.net Unraveling these new interactions could open up entirely new therapeutic avenues for this versatile chemical scaffold.

The continued exploration of 2-Methyl-2,3-dihydro-1H-inden-2-amine and its derivatives holds significant promise for the future of drug discovery. Through innovative synthetic strategies, rational drug design, and a willingness to explore new therapeutic landscapes, this compound class may yet yield novel treatments for a range of debilitating diseases.

Q & A

Q. Key Methodological Steps

Friedel-Crafts Acylation : Neat conditions (no solvent) improve regioselectivity for 5- and 6-position modifications .

Hydrogenation : Catalytic hydrogenation reduces ketones to methylene groups.

Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions during functionalization .

How is the structural characterization of 2-Methyl-2,3-dihydro-1H-inden-2-amine typically performed?

Basic Research Question

Structural elucidation relies on NMR spectroscopy , X-ray crystallography , and mass spectrometry . For example:

- 1H/13C NMR distinguishes regioisomers by analyzing aromatic proton splitting patterns and carbon chemical shifts .

- X-ray crystallography (using software like ORTEP-3) resolves bond angles and stereochemistry, critical for confirming fused bicyclic structures .

- High-Resolution Mass Spectrometry (HRMS) validates molecular formulas (e.g., C₉H₁₁N for the parent compound) .

Basic Research Question

- HPLC-MS : Detects <0.1% impurities (e.g., unreacted starting materials or regioisomers) .

- Chiral Chromatography : Resolves enantiomers in non-racemic syntheses (e.g., S-1-aminoindan derivatives) .

- Elemental Analysis : Validates stoichiometry of hydrochloride salts (e.g., C₉H₁₁N·HCl requires 19.8% Cl) .

What are the emerging applications of 2-Methyl-2,3-dihydro-1H-inden-2-amine in materials science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.